N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine
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Overview
Description
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is an organic compound with the molecular formula C26H19NS It is a complex molecule that features a naphthalene ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine typically involves a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 1-aminonaphthalene with a halogenated derivative of 5-phenylthiophene in the presence of bis(dibenzylideneacetone)palladium(0) (Pd(dba)), tri-tert-butylphosphine, and sodium tert-butoxide in toluene. The reaction mixture is refluxed under a nitrogen atmosphere for several hours, followed by extraction and purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups.
Scientific Research Applications
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine has several applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its high hole mobility and stability.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine in its applications, particularly in organic electronics, involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective conjugation and charge transfer, making it suitable for use in devices that require high charge mobility .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine: Another compound with similar structural features, used in organic electronics.
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’4’,1’'-terphenyl]-4-amine: A related compound with applications in materials science.
Uniqueness
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is unique due to its specific combination of a naphthalene ring, a phenyl group, and a thiophene ring. This unique structure provides it with distinct electronic properties, making it particularly suitable for use in organic electronics and materials science.
Properties
Molecular Formula |
C26H19NS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(5-phenylthiophen-2-yl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C26H19NS/c1-2-8-20(9-3-1)25-17-18-26(28-25)21-13-15-22(16-14-21)27-24-12-6-10-19-7-4-5-11-23(19)24/h1-18,27H |
InChI Key |
WDNNRTMTBHIWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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